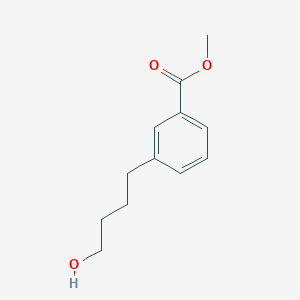

Methyl3-(4-hydroxybutyl)benzoate

CAS No.:

Cat. No.: VC18138735

Molecular Formula: C12H16O3

Molecular Weight: 208.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O3 |

|---|---|

| Molecular Weight | 208.25 g/mol |

| IUPAC Name | methyl 3-(4-hydroxybutyl)benzoate |

| Standard InChI | InChI=1S/C12H16O3/c1-15-12(14)11-7-4-6-10(9-11)5-2-3-8-13/h4,6-7,9,13H,2-3,5,8H2,1H3 |

| Standard InChI Key | OQGGIFWTNZJNAC-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC=CC(=C1)CCCCO |

Introduction

Structural and Chemical Identity

Methyl 3-(4-hydroxybutyl)benzoate (C₁₂H₁₆O₃) belongs to the class of aromatic esters with both hydrophilic (hydroxyl) and hydrophobic (alkyl chain) functionalities. Its structure comprises a benzoate core substituted at the 3-position with a 4-hydroxybutyl group (–CH₂CH₂CH₂CH₂OH) and a methyl ester (–COOCH₃) at the 1-position. The compound’s amphiphilic nature suggests potential utility in surfactant formulations or pharmaceutical intermediates .

Key Structural Features:

-

Aromatic ring: Provides stability and sites for electrophilic substitution.

-

4-Hydroxybutyl chain: Introduces hydrogen-bonding capability and flexibility.

-

Methyl ester: Enhances solubility in organic solvents and modulates reactivity.

Synthesis and Optimization

While no direct synthesis of Methyl 3-(4-hydroxybutyl)benzoate is documented, analogous esterification methods offer viable pathways. For example, the synthesis of Methyl 3,5-di-tert-butyl-4-hydroxybenzoate involves refluxing 3,5-di-tert-butyl-4-hydroxybenzoic acid with methanol and a catalyst (e.g., sodium methoxide or p-toluenesulfonic acid) at 60–80°C for 8–14 hours . Adapting this protocol:

-

Reactants: 3-(4-Hydroxybutyl)benzoic acid and methanol.

-

Catalyst: p-Toluenesulfonic acid (0.5–5 mol%) or sodium methoxide.

-

Conditions: Reflux at 70–80°C for 10–12 hours under inert atmosphere.

-

Workup: Solvent evaporation, washing with sodium bicarbonate, and vacuum drying .

Table 1: Comparative Synthesis Conditions for Benzoate Esters

*Extrapolated data from analogs .

Data for the 4-substituted isomer (4-(4-hydroxybutyl)benzoic acid methyl ester, CAS 123910-88-3) offer a foundational reference :

-

Boiling Point: 343.6±35.0°C (predicted).

-

Density: 1.092±0.06 g/cm³.

-

Solubility: Slightly soluble in chloroform and ethyl acetate.

-

pKa: 15.12±0.10 (hydroxyl group).

The meta-substitution in Methyl 3-(4-hydroxybutyl)benzoate may alter crystallinity and solubility due to steric effects. For instance, tert-butyl substituents in Methyl 3,5-di-tert-butyl-4-hydroxybenzoate elevate melting points (160–164°C) , whereas the flexible hydroxybutyl chain in the target compound likely reduces melting points, favoring oily or amorphous solid states .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

-

Aromatic C–H bends: 700–900 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, predicted):

-

δ 7.8–7.6 ppm (aromatic H, 2H, d).

-

δ 4.1–3.9 ppm (OCH₃, 3H, s).

-

δ 3.7–3.5 ppm (–CH₂OH, 2H, t).

-

δ 1.6–1.4 ppm (methylene chains, 4H, m).

¹³C NMR:

Mass Spectrometry

-

Molecular ion peak: m/z 208.25 [M]⁺.

-

Fragmentation patterns: Loss of –OCH₃ (m/z 177) and –CH₂CH₂CH₂CH₂OH (m/z 135) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The hydroxyl and ester groups enable derivatization into prodrugs or polymerizable monomers. For example, ester hydrolysis yields 3-(4-hydroxybutyl)benzoic acid, a potential precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Surfactants and Emulsifiers

The amphiphilic structure aligns with nonionic surfactants, enhancing solubility in both polar and nonpolar media.

Challenges and Future Directions

-

Synthetic Efficiency: Optimizing catalyst loading (e.g., enzymatic catalysis) to improve yields beyond 80% .

-

Toxicity Profiling: Assessing ecotoxicological impacts, particularly biodegradability of the hydroxybutyl chain.

-

Advanced Characterization: X-ray crystallography to resolve steric effects of meta-substitution .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume